[(1-methyl-1H-pyrazol-5-yl)methyl][3-(morpholin-4-yl)propyl]amine
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Overview
Description
[(1-methyl-1H-pyrazol-5-yl)methyl][3-(morpholin-4-yl)propyl]amine is a complex organic compound that features both pyrazole and morpholine functional groups
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of [(1-methyl-1H-pyrazol-5-yl)methyl][3-(morpholin-4-yl)propyl]amine typically involves multi-step organic reactions. One common method involves the alkylation of 1-methyl-1H-pyrazole with a suitable halide, followed by the introduction of the morpholine group through nucleophilic substitution. The reaction conditions often require the use of solvents like dimethylformamide (DMF) and catalysts such as potassium carbonate (K2CO3) to facilitate the reactions.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would be optimized for yield and purity, often involving continuous flow reactors and automated systems to ensure consistent production. The use of high-purity reagents and stringent quality control measures are essential to meet industrial standards.
Chemical Reactions Analysis
Types of Reactions
[(1-methyl-1H-pyrazol-5-yl)methyl][3-(morpholin-4-yl)propyl]amine can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using agents like hydrogen peroxide (H2O2) or potassium permanganate (KMnO4).
Reduction: Reduction reactions can be carried out using reducing agents such as sodium borohydride (NaBH4).
Substitution: Nucleophilic substitution reactions can occur, especially at the morpholine nitrogen or the pyrazole ring.
Common Reagents and Conditions
Oxidation: H2O2, KMnO4, and other oxidizing agents under acidic or basic conditions.
Reduction: NaBH4, lithium aluminum hydride (LiAlH4) in solvents like ethanol or tetrahydrofuran (THF).
Substitution: Alkyl halides, acyl chlorides, and other electrophiles in the presence of bases like K2CO3 or sodium hydroxide (NaOH).
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield corresponding ketones or carboxylic acids, while reduction may produce alcohols or amines.
Scientific Research Applications
[(1-methyl-1H-pyrazol-5-yl)methyl][3-(morpholin-4-yl)propyl]amine has several scientific research applications:
Chemistry: Used as a building block in organic synthesis for the development of new compounds.
Biology: Investigated for its potential as a ligand in biochemical assays and enzyme studies.
Medicine: Explored for its pharmacological properties, including potential as an antimicrobial or anticancer agent.
Industry: Utilized in the development of new materials with specific properties, such as polymers or catalysts.
Mechanism of Action
The mechanism of action of [(1-methyl-1H-pyrazol-5-yl)methyl][3-(morpholin-4-yl)propyl]amine involves its interaction with specific molecular targets. The compound may bind to enzymes or receptors, altering their activity and leading to various biological effects. The pathways involved can include inhibition of enzyme activity, modulation of receptor signaling, or interaction with nucleic acids.
Comparison with Similar Compounds
Similar Compounds
- [(1-methyl-1H-pyrazol-4-yl)methyl][3-(morpholin-4-yl)propyl]amine
- [(1-methyl-1H-pyrazol-3-yl)methyl][3-(morpholin-4-yl)propyl]amine
- [(1-methyl-1H-pyrazol-5-yl)methyl][2-(morpholin-4-yl)ethyl]amine
Uniqueness
[(1-methyl-1H-pyrazol-5-yl)methyl][3-(morpholin-4-yl)propyl]amine is unique due to its specific structural configuration, which may confer distinct chemical and biological properties compared to its analogs
Properties
Molecular Formula |
C12H22N4O |
---|---|
Molecular Weight |
238.33 g/mol |
IUPAC Name |
N-[(2-methylpyrazol-3-yl)methyl]-3-morpholin-4-ylpropan-1-amine |
InChI |
InChI=1S/C12H22N4O/c1-15-12(3-5-14-15)11-13-4-2-6-16-7-9-17-10-8-16/h3,5,13H,2,4,6-11H2,1H3 |
InChI Key |
KSPWCVHSIGCPBK-UHFFFAOYSA-N |
Canonical SMILES |
CN1C(=CC=N1)CNCCCN2CCOCC2 |
Origin of Product |
United States |
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